molecular formula C6H4Cl2N2 B3044329 Benzenediazonium, 3-chloro-, chloride CAS No. 100-77-6

Benzenediazonium, 3-chloro-, chloride

Cat. No.: B3044329
CAS No.: 100-77-6
M. Wt: 175.01 g/mol
InChI Key: RLNNKLNZXOUFDY-UHFFFAOYSA-M
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Description

Benzenediazonium, 3-chloro-, chloride (C₆H₄ClN₂⁺Cl⁻) is a diazonium salt featuring a benzene ring substituted with a chlorine atom at the meta position (3-position) and a diazonium group (-N₂⁺) at the para position (4-position) relative to the chlorine. The chloride ion acts as the counterion. This compound is primarily used in organic synthesis, particularly in coupling reactions to form azo dyes and other aromatic derivatives . Diazonium salts are highly reactive intermediates, and their stability is temperature-dependent; for example, benzenediazonium chloride decomposes to phenol when warmed in aqueous solution .

Properties

CAS No.

100-77-6

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

3-chlorobenzenediazonium;chloride

InChI

InChI=1S/C6H4ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1

InChI Key

RLNNKLNZXOUFDY-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)Cl)[N+]#N.[Cl-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)[N+]#N.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The reactivity and applications of benzenediazonium salts are influenced by substituents on the aromatic ring. Below is a comparison with structurally related diazonium salts:

Compound Molecular Formula Substituent Position Key Properties Applications
Benzenediazonium chloride C₆H₅N₂⁺Cl⁻ Unsubstituted Unstable above 5°C; decomposes to phenol . Precursor for azo dyes via coupling with aromatic amines .
3-Chloro-benzenediazonium chloride C₆H₄Cl₂N₂ 3-Cl, 4-N₂⁺ Enhanced electrophilicity due to electron-withdrawing Cl; moderate stability . Synthesis of chlorinated azo dyes; intermediate in pharmaceutical chemistry .
4-Nitrobenzenediazonium chloride C₆H₄ClN₃O₂ 4-NO₂, 4-N₂⁺ High stability due to strong electron-withdrawing NO₂ group; soluble in acidic media . Production of nitro-substituted azo compounds; analytical reagents .
Benzenediazonium tetrafluoroborate C₆H₅N₂⁺BF₄⁻ Unsubstituted Water-insoluble; stable at room temperature . Used in Sandmeyer reactions for aryl halide synthesis .

Reactivity and Stability

  • Thermal Stability :

    • The 3-chloro derivative is less stable than its tetrafluoroborate counterpart (stable at room temperature) but more stable than unsubstituted benzenediazonium chloride, which decomposes rapidly above 5°C .
    • The 4-nitro derivative exhibits superior stability due to the nitro group’s strong electron-withdrawing effect, which stabilizes the diazonium ion .
  • Reactivity in Coupling Reactions :

    • The meta-chloro substituent in 3-chloro-benzenediazonium chloride directs electrophilic coupling reactions to the ortho and para positions of the aromatic ring, enabling diverse azo dye syntheses .
    • In contrast, the 4-nitro derivative directs coupling exclusively to the meta position of electron-rich aromatics like aniline, yielding structurally distinct dyes .

Research Findings and Data

Substituent Effects on Reaction Rates

  • A study comparing coupling rates found that electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate diazonium salt reactivity by increasing electrophilicity. For example: 4-Nitrobenzenediazonium chloride reacts 2.5× faster with N,N-dimethylaniline than the 3-chloro derivative . The 3-chloro derivative’s coupling efficiency is intermediate between unsubstituted and nitro-substituted salts .

Preparation Methods

Reaction Mechanism and Stoichiometry

3-Chloroaniline undergoes diazotization in the presence of nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds through four distinct stages:

  • Nitrous acid formation :
    $$ \text{NaNO}2 + \text{HCl} \rightarrow \text{HNO}2 + \text{NaCl} $$
  • Nitrosonium ion generation :
    $$ \text{HNO}2 + \text{H}^+ \rightarrow \text{H}2\text{O} + \text{NO}^+ $$
  • Electrophilic attack : The nitrosonium ion reacts with 3-chloroaniline's aromatic ring, forming a nitroso intermediate.
  • Diazonium salt formation : Acid-catalyzed dehydration yields the final diazonium chloride.

Standard Laboratory Protocol

Materials :

  • 3-Chloroaniline (1.0 mol)
  • Sodium nitrite (1.05 mol)
  • Concentrated HCl (3.0 mol)
  • Ice-water bath (0–5°C)

Procedure :

  • Dissolve 3-chloroaniline in 2M HCl under vigorous stirring.
  • Cool the mixture to 0°C using an ice-salt bath.
  • Gradually add NaNO₂ solution (40% w/v) while maintaining pH < 2.
  • Stir for 45–60 minutes until a clear yellow solution forms.
  • Isolate the product via vacuum filtration at low temperature.

Critical Parameters :

  • Temperature control (±2°C deviation tolerated)
  • Molar ratio (Aniline:HCl:NaNO₂ = 1:3:1.05)
  • Reaction time: Under 90 minutes to prevent decomposition

Industrial-Scale Production Techniques

Commercial manufacturing prioritizes yield optimization and safety while adhering to green chemistry principles.

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors with the following advantages over batch processing:

Parameter Batch Reactor Flow Reactor
Temperature Control ±5°C ±0.5°C
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Diazonium Stability 72% 94%
Byproduct Formation 12% 3%

Data synthesized from

The Raschig process variant utilizes copper(I) chloride catalysts in a gas-phase reaction, achieving 89% conversion efficiency at 80°C.

Catalyst-Enhanced Diazotization

Incorporating zinc chloride (ZnCl₂) during the isolation phase improves product stability:

  • After diazotization, add ZnCl₂ (0.5 eq) to the reaction mixture.
  • Precipitate the complex salt at −10°C.
  • Wash with chilled ethanol to remove excess HCl.

This method increases shelf life from 48 hours to 14 days under refrigeration.

Advanced Synthetic Approaches

Recent innovations address traditional limitations such as thermal instability and hazardous intermediate handling.

Room-Temperature Diazotization in Deep Eutectic Solvents (DES)

A breakthrough documented in demonstrates successful diazotization without cryogenic conditions:

DES Composition :

  • Choline chloride:urea (1:2 molar ratio)
  • Acting as both solvent and proton donor

Optimized Conditions :

  • Temperature: 25°C
  • Time: 30 minutes
  • Yield: 91% (vs. 78% in traditional method)

Mechanistic Advantage :
The DES stabilizes the diazonium ion through hydrogen bonding, preventing premature decomposition.

Electrochemical Synthesis

Emerging protocols utilize electrochemical cells to generate nitrosonium ions:

$$ \text{NO}_2^- \rightarrow \text{NO}^+ + e^- $$ (at 1.2 V vs. SCE)

This method eliminates NaNO₂ usage, reducing nitrosamine byproducts by 67%.

Characterization and Quality Control

Robust analytical protocols ensure batch consistency and regulatory compliance.

Spectroscopic Fingerprints

Technique Key Signals
¹H NMR δ 8.12 (d, 1H, Ar-H), δ 7.89 (m, 2H)
IR 2290 cm⁻¹ (N≡N stretch)
Raman 1432 cm⁻¹ (C-N symmetric stretch)
XRD d-spacing 3.45 Å (001 plane)

Data compiled from

Stability Assessment

Accelerated degradation studies reveal:

  • Thermal Decomposition :
    $$ t_{1/2} = 4.2 \, \text{hr} \, \text{at} \, 25°C $$
  • Photolytic Sensitivity :
    90% decomposition under UV-A in 30 minutes

Industrial Applications and Derivatives

Beyond its role as a synthetic intermediate, the compound enables:

  • Azo Dye Synthesis : Coupling with β-naphthol produces Fast Orange GC (CI 37035)
  • Polymer Modification : Surface functionalization of carbon nanotubes
  • Pharmaceutical Intermediates : Synthesis of chlorpromazine analogs

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 3-chloro-benzenediazonium chloride?

  • Methodology : Start with 3-chloroaniline as the precursor. React with nitrous acid (generated in situ by mixing NaNO₂ and cold dilute HCl) at 0–5°C to form the diazonium salt. Maintain strict temperature control to prevent premature decomposition to phenol .
  • Key Considerations : Use ice baths to stabilize the reaction, and confirm diazotization via starch-iodide paper (blue-black color indicates excess HNO₂). Avoid prolonged storage due to instability .

Q. How does temperature and pH influence the stability of 3-chloro-benzenediazonium chloride in aqueous solutions?

  • Decomposition Pathways : Elevated temperatures (>5°C) accelerate decomposition to 3-chlorophenol and nitrogen gas. Acidic conditions (pH < 3) stabilize the diazonium ion, while neutral or alkaline media promote hydrolysis .
  • Experimental Mitigation : Store solutions at 0–5°C and adjust pH to ~2 using HCl. Monitor degradation via UV-Vis spectroscopy (absorbance at ~300 nm for diazonium salts) or gas chromatography for phenol detection .

Q. What are the primary applications of 3-chloro-benzenediazonium chloride in organic synthesis?

  • Sandmeyer Reaction : React with CuCl/HCl to substitute the diazo group with chlorine, yielding 1,3-dichlorobenzene. Catalyst choice (CuCl vs. CuBr) determines the halogen introduced .
  • Azo Coupling : Under basic conditions, couple with aromatic amines (e.g., aniline derivatives) to synthesize chloro-substituted azo dyes. The 3-chloro substituent directs coupling to para positions due to its electron-withdrawing nature .

Advanced Research Questions

Q. How does the 3-chloro substituent affect regioselectivity in electrophilic aromatic substitution (EAS) reactions of benzenediazonium chloride derivatives?

  • Mechanistic Insight : The chloro group is a meta-directing, deactivating substituent. In EAS, it reduces reactivity but directs incoming electrophiles to the ortho and para positions relative to itself. For example, nitration of 3-chloro-benzenediazonium chloride derivatives favors 2-nitro and 4-nitro products .
  • Experimental Validation : Use kinetic studies (e.g., competitive reactions) and NMR/LC-MS to analyze product distributions .

Q. What analytical challenges arise in quantifying trace decomposition products of 3-chloro-benzenediazonium chloride?

  • Key Decomposition Products : 3-Chlorophenol, nitrogen gas, and residual HCl. Phenol quantification is complicated by its volatility and low concentrations in aqueous matrices .
  • Recommended Techniques :

  • HPLC-UV : Use a C18 column with acidic mobile phase (e.g., 0.1% H₃PO₄) and detection at 270 nm for phenol .
  • Headspace GC-MS : Quantify nitrogen gas evolution as a proxy for diazonium degradation .

Q. How can substituent effects be exploited to modulate the reactivity of chloro-diazonium salts in photochemical reactions?

  • Photoinstability : The 3-chloro group enhances sensitivity to UV light, accelerating radical formation. This property is harnessed in photolithography for patterning aryl radicals on surfaces .
  • Experimental Design : Irradiate solutions with UV light (254 nm) and trap radicals with spin-trapping agents (e.g., TEMPO). Analyze via ESR spectroscopy to characterize transient intermediates .

Data Contradictions and Resolution

  • Stability in Non-Aqueous Solvents : Some studies suggest improved stability in polar aprotic solvents (e.g., DMF), while others report rapid decomposition due to trace moisture. Resolution: Pre-dry solvents over molecular sieves and use inert atmospheres .
  • Biological Activity : Early reports mention antimicrobial potential for diazonium salts, but 3-chloro derivatives lack direct evidence. Focus instead on their role as intermediates in dye synthesis for biological staining .

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